molecular formula C22H22N4O3 B11139176 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B11139176
M. Wt: 390.4 g/mol
InChI Key: BPDNEGZBGRARFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic compound featuring a hybrid structure combining a quinoxaline-dione moiety and a methyl-substituted indole system linked via a propanamide chain.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C22H22N4O3/c1-25-14-15(16-6-2-4-8-18(16)25)10-11-20(27)23-12-13-26-19-9-5-3-7-17(19)24-21(28)22(26)29/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

BPDNEGZBGRARFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE typically involves the coupling of tryptamine derivatives with quinoxaline derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Tetrahydroquinoxaline derivatives

    Substitution: Halogenated indole derivatives

Scientific Research Applications

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that compounds with similar structures possess notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Testing : Compounds derived from quinoxaline have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Neuroprotective Effects

The potential for neuroprotective applications is highlighted by studies focusing on similar quinoxaline derivatives designed to inhibit cholinesterases and monoamine oxidases, which are critical targets in Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have explored the applications of quinoxaline derivatives, including this compound:

  • Anticancer Properties : A study demonstrated that derivatives showed significant inhibition of cancer cell proliferation through specific molecular interactions at protein–protein interfaces .
  • Enzyme Inhibition : Research has indicated that the compound can act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the quinoxaline ring can inhibit certain enzymes involved in cellular processes . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The target compound shares core features with several indole- and quinoxaline-containing propanamides, though substituent variations significantly influence their properties. Key analogs include:

Compound Name Key Substituents Molecular Features Reference
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide Quinoxaline-dione, 1-methylindole High polarity (quinoxaline-dione), moderate lipophilicity (methylindole) Target Compound
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Fluorinated biphenyl, unsubstituted indole Enhanced lipophilicity (fluorobiphenyl), potential for halogen bonding
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides Phenylquinoxaline sulfanyl, acetamide backbone Electron-rich sulfanyl group, planar quinoxaline-phenyl system
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Cycloheptylpropyl chain, unsubstituted indole High lipophilicity (cycloalkyl chain), stereospecific amino acid backbone

Key Observations:

  • Quinoxaline vs. Biphenyl/Quinoxaline Sulfanyl: The target compound’s quinoxaline-dione group is more polar than the fluorobiphenyl group in or the phenylquinoxaline sulfanyl in , likely reducing membrane permeability but enhancing water solubility.
  • Indole Substitution : The 1-methyl group on the indole ring in the target compound may improve metabolic stability compared to unsubstituted indoles in and , where unprotected N-H groups could undergo oxidation.

Pharmacological Implications (Hypothetical)

  • Target Selectivity: The quinoxaline-dione moiety may compete with NAD(P)H in enzymatic binding pockets, analogous to quinoxaline-based inhibitors. This contrasts with the fluorobiphenyl group in , which might target hydrophobic pockets in kinases or GPCRs.
  • Solubility-Bioavailability Trade-off: The target compound’s polar quinoxaline-dione could limit blood-brain barrier penetration compared to the highly lipophilic cycloalkyl derivatives in , but improve renal excretion profiles.

Biological Activity

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a quinoxaline moiety and an indole derivative. Its molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3 with a molecular weight of approximately 396.45 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H24N4O3
Molecular Weight396.45 g/mol
LogP4.5802
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : The compound has shown potential as a selective inhibitor of c-Jun N-terminal kinase (JNK), particularly JNK3, which is implicated in neurodegenerative diseases and inflammation . JNK3 plays a crucial role in cellular stress responses and apoptosis, making it a target for therapeutic interventions.
  • Antiviral Properties : Research indicates that derivatives of quinoxaline structures exhibit antiviral activities against various viruses, including HSV-1 . The indole component enhances binding affinity to viral targets, potentially leading to effective antiviral agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential efficacy of this compound:

  • Neuropharmacological Effects : A study focused on quinoxalinone derivatives demonstrated significant analgesic and sedative effects in animal models . The findings suggest that modifications to the quinoxaline structure can enhance neuropharmacological activity.
  • Antiviral Activity : Another investigation assessed various indole derivatives for their ability to inhibit HSV-1 replication in Vero cells. Compounds similar to the target compound displayed notable reductions in viral plaque formation, indicating strong antiviral potential .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of compounds similar to this compound:

Activity TypeFindingsReference
JNK InhibitionSelective inhibition of JNK3 with potential for neurodegenerative disease treatment
Antiviral ActivitySignificant reduction in HSV-1 replication; potential for development as antiviral agents
Neuropharmacological EffectsDemonstrated analgesic and sedative properties in vivo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.